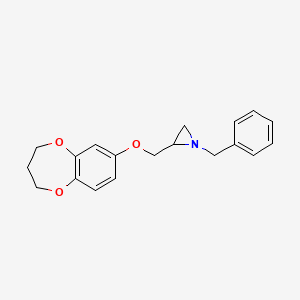
N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” is a complex organic compound that features a combination of quinoline, sulfonamide, and prop-2-en-1-yl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” would likely involve multiple steps, including:
Formation of the tetrahydroquinoline core: This could be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the sulfonamide group: This step might involve the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.
Alkylation with prop-2-en-1-yl groups: This could be done using an alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions could target the sulfonamide group or the double bonds in the prop-2-en-1-yl groups.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry.
Biology
In biological research, these compounds could be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in the treatment of diseases like cancer or infections.
Industry
Industrially, these compounds might be used in the development of new materials or as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of “N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis(prop-2-en-1-yl)-4-(quinoline-1-carbonyl)benzene-1-sulfonamide
- N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)benzene-1-sulfonamide
Uniqueness
The unique combination of the tetrahydroquinoline core with the sulfonamide and prop-2-en-1-yl groups might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-15-23(16-4-2)28(26,27)20-13-11-19(12-14-20)22(25)24-17-7-9-18-8-5-6-10-21(18)24/h3-6,8,10-14H,1-2,7,9,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAVHAIEYDALGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
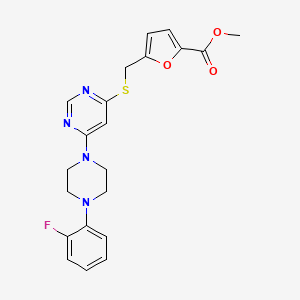
![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2930107.png)
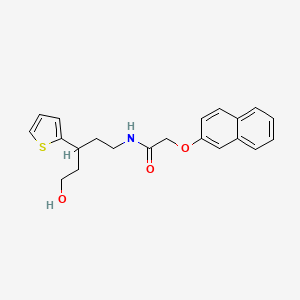
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2930111.png)
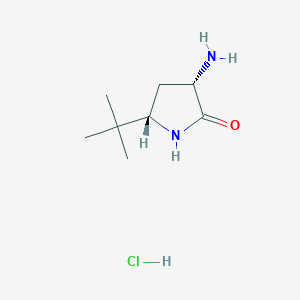
![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)
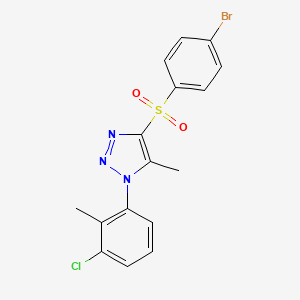

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2930124.png)
![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)
